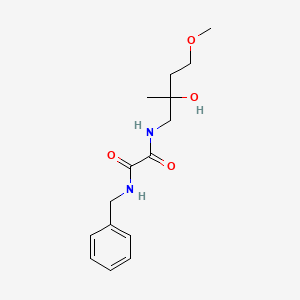

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Description

Properties

IUPAC Name |

N-benzyl-N'-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(20,8-9-21-2)11-17-14(19)13(18)16-10-12-6-4-3-5-7-12/h3-7,20H,8-11H2,1-2H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSWUPBHSSJXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves the reaction of benzylamine with oxalyl chloride to form N-benzyl oxalamide. This intermediate is then reacted with 2-hydroxy-4-methoxy-2-methylbutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxalamide core can produce primary or secondary amines.

Scientific Research Applications

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. It is characterized by a unique structure that includes a benzyl group and a hydroxy-alkyl substituent. This compound is notable for its potential applications in medicinal chemistry and materials science because of its ability to form hydrogen bonds and interact with biological systems.

Scientific Research Applications

Due to the lack of research, no mechanism of action is documented. this compound exhibits various biological activities, primarily attributed to its structural features. Studies on the interactions of this compound with biological macromolecules have been done. this compound has potential applications in various fields.

This compound shares structural similarities with other oxalamides but is unique due to its specific functional groups. The unique combination of hydroxy and methoxy groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and application scope.

Here are some similar compounds for comparison:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-benzyl-N2-(4-methoxyphenyl)oxalamide | Benzyl group, methoxy substitution | Potentially higher bioactivity due to phenolic structure |

| N1-benzyl-N2-(pyridin-2-ylethyl)oxalamide | Pyridine ring substitution | Enhanced solubility and bioavailability |

| N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamide | Additional methyl group | Increased lipophilicity may improve membrane permeability |

Mechanism of Action

The mechanism of action of N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets and pathways. The benzyl group may facilitate binding to hydrophobic pockets in proteins, while the hydroxy-methoxy-methylbutyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Insights:

- Hydrogen-Bonding Groups : The target compound’s hydroxyl group promotes self-assembly via β-sheet-like hydrogen bonds, critical for nucleation . Pyridyl or biphenylyl groups (as in ) lack this feature, reducing nucleation efficiency in PHB.

- Solubility : Methoxy and branched alkyl chains in the target compound improve miscibility with PHB melts compared to rigid aromatic substituents (e.g., biphenylyl in ).

Thermal and Crystallization Behavior

Thermal Transitions (DSC Data):

Crystallization Efficiency in PHB:

Key Findings :

- The target compound reduces PHB’s t0.5 by >50% compared to talc, indicating superior nucleation efficiency .

- At 0.5 wt%, it achieves maximum ΔHc due to optimal dispersion and surface-area-to-volume ratio. Higher concentrations (>0.5 wt%) lead to agglomeration, reducing efficiency .

Molecular Design and Functional Advantages

Target Compound vs. Commercial NAs:

| Parameter | Target Compound | Talc | Boron Nitride |

|---|---|---|---|

| Compatibility with PHB | High | Low | Moderate |

| Required Cooling Rate | ≤60°C/min | ≤10°C/min | ≤20°C/min |

| Impact on Polymer Ductility | Improves | None | Reduces |

Mechanistic Advantages :

- Self-Assembly Prior to PHB Crystallization : The target compound forms hydrogen-bonded assemblies in PHB melts, acting as pre-nucleation clusters .

- Tailored Solubility : Its methoxy and hydroxyl groups ensure partial miscibility with PHB, avoiding macrophase separation seen in rigid analogues (e.g., ) .

Biological Activity

N1-benzyl-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic organic compound classified within the oxalamide family. Its unique structure, characterized by a benzyl group and a hydroxy-alkyl substituent, suggests potential applications in medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C16H24N2O5

- Molecular Weight : 324.37 g/mol

Currently, no documented mechanism of action specifically describes this compound. However, the ability of oxalamides to form hydrogen bonds may facilitate interactions with biological macromolecules, potentially influencing cellular pathways and biological responses.

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar oxalamides is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N1-benzyl-N2-(4-methoxyphenyl)oxalamide | Benzyl group, methoxy substitution | Potentially higher bioactivity due to phenolic structure |

| N1-benzyl-N2-(pyridin-2-ylethyl)oxalamide | Pyridine ring substitution | Enhanced solubility and bioavailability |

| N1-(2-Methoxy-4-methylbenzyl)-N2-(pyridin-2-ylethyl)oxalamide | Additional methyl group | Increased lipophilicity may improve membrane permeability |

The unique combination of hydroxy and methoxy groups in this compound may enhance its biological activity compared to these compounds.

Case Studies

While specific case studies on this compound are lacking, related research has highlighted the following findings:

- Antiproliferative Studies : In vitro studies on structurally similar oxalamides showed significant inhibition of cancer cell proliferation at low micromolar concentrations . For instance, derivatives with hydroxy and methoxy substitutions exhibited strong antiproliferative effects against various cancer cell lines.

- Antioxidative Activity : Research indicated that certain oxalamides displayed antioxidative properties superior to conventional antioxidants in cellular models . This suggests potential therapeutic applications in oxidative stress-related conditions.

- Antibacterial Efficacy : A study found that specific oxalamides demonstrated selective antibacterial activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis, indicating their potential as antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.